

Application Notes and Protocols: Fmoc-L-allo-Enduracididine(Boc)2-OH

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Compound of Interest

Compound Name: *Enduracididine*

Cat. No.: B8820190

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Introduction

Fmoc-L-allo-**Enduracididine**(Boc)2-OH is a synthetically challenging, non-proteinogenic amino acid that is a critical component of the potent antibiotic teixobactin.[1][2][3] Teixobactin exhibits significant antibacterial activity against a range of Gram-positive pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA) and *Mycobacterium tuberculosis*, by binding to lipid II, a precursor of peptidoglycan.[4] The unique cyclic depsipeptide structure of teixobactin, which includes four D-amino acids and the rare L-allo-**enduracididine**, contributes to its high potency.[2][3]

The synthesis of teixobactin and its analogues is a complex process, with the incorporation of the L-allo-**enduracididine** residue being a key limiting factor.[2][3] This is due to the multi-step synthesis required to produce Fmoc-L-allo-**Enduracididine**(Boc)2-OH and the demanding coupling conditions needed for its incorporation into a peptide sequence.[1][2] These application notes provide an overview of the use of Fmoc-L-allo-**Enduracididine**(Boc)2-OH in solid-phase peptide synthesis (SPPS) and detailed protocols for its handling and coupling.

Key Applications

The primary application of Fmoc-L-allo-**Enduracididine**(Boc)2-OH is as a crucial building block in the total synthesis of teixobactin and its analogues using Fmoc-based solid-phase peptide synthesis (SPPS).[1] Researchers are exploring teixobactin analogues to improve its

pharmacological properties, simplify its synthesis, and understand the structure-activity relationship of this important antibiotic.[\[2\]](#)[\[3\]](#) While some studies have successfully replaced L-allo-**enduracididine** with other residues to create potent analogues, the natural configuration remains a key area of investigation.[\[2\]](#)[\[3\]](#)

Data Presentation

The synthesis of Fmoc-L-allo-**Enduracididine**(Boc)2-OH and its incorporation into peptides are multi-step processes with varying yields. The following table summarizes key quantitative data from the literature.

Parameter	Value	Reference
Synthesis of protected L-allo-enduracididine		
Overall yield from protected aspartic acid	17% (over 7 steps)	[1]
Overall yield from (S)-glycidol	22.75% (over 10 steps)	[5]
Solid-Phase Peptide Synthesis of Teixobactin Analogues		
Overall yield of Leu10-teixobactin	10-24%	[2] [3]
Coupling time per amino acid (microwave-assisted)	10 minutes	[2] [3]
Cyclization time	30 minutes	[2] [3]
Coupling time for L-allo-enduracididine (traditional)	16-30 hours	[2] [3]

Experimental Protocols

General Handling and Storage of Fmoc-L-allo-**Enduracididine**(Boc)2-OH

- Storage: Store the compound at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Avoid repeated freeze-thaw cycles.
- Handling: Bring the compound to room temperature before opening the container to prevent moisture condensation. Use under an inert atmosphere. Due to its value and the challenges in its synthesis, handle with care to minimize loss.

Protocol for Incorporation of Fmoc-L-allo-Enduracididine(Boc)2-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol is a generalized procedure based on methods for synthesizing teixobactin analogues and should be optimized for specific sequences and scales.

Materials:

- Fmoc-L-allo-**Enduracididine(Boc)2-OH**
- Resin (e.g., 2-chlorotriptyl chloride resin)
- Coupling reagents (e.g., HATU, HBTU, DIC)
- Base (e.g., DIPEA, Collidine)
- Solvent (e.g., DMF, DCM)
- Fmoc deprotection solution (e.g., 20% piperidine in DMF)
- Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

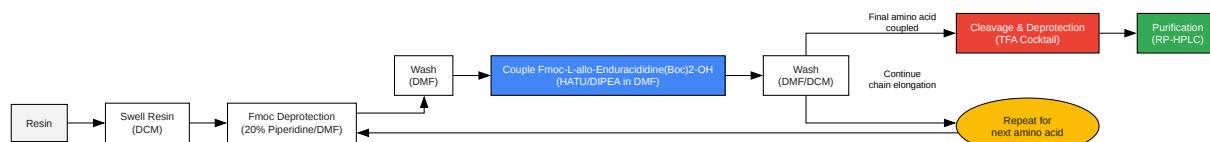
Procedure:

- Resin Preparation: Swell the resin in the appropriate solvent (e.g., DCM) for 30-60 minutes.
- Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF to remove the N-terminal Fmoc group. Monitor the deprotection using a UV-Vis spectrophotometer by observing the release of the dibenzofulvene-piperidine adduct.

- **Washing:** Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
- **Activation of Fmoc-L-allo-Enduracididine(Boc)2-OH:**
 - Dissolve Fmoc-L-allo-**Enduracididine**(Boc)2-OH (typically 4 equivalents relative to the resin loading) in DMF.
 - Add the coupling reagent (e.g., HATU, 4 equivalents) and a base (e.g., DIPEA, 8 equivalents).
 - Allow the activation to proceed for a few minutes at room temperature.
- **Coupling:**
 - Add the activated amino acid solution to the deprotected peptide-resin.
 - Allow the coupling reaction to proceed. Due to the steric hindrance of L-allo-**enduracididine**, this step may require extended reaction times (16-30 hours) and/or the use of microwave assistance to improve efficiency.^{[2][3]} Double coupling may be necessary.
 - Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result indicates complete coupling.
- **Washing:** After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
- **Chain Elongation:** Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.
- **Cleavage and Deprotection:** Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc groups on the **enduracididine** side chain).
- **Purification:** Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

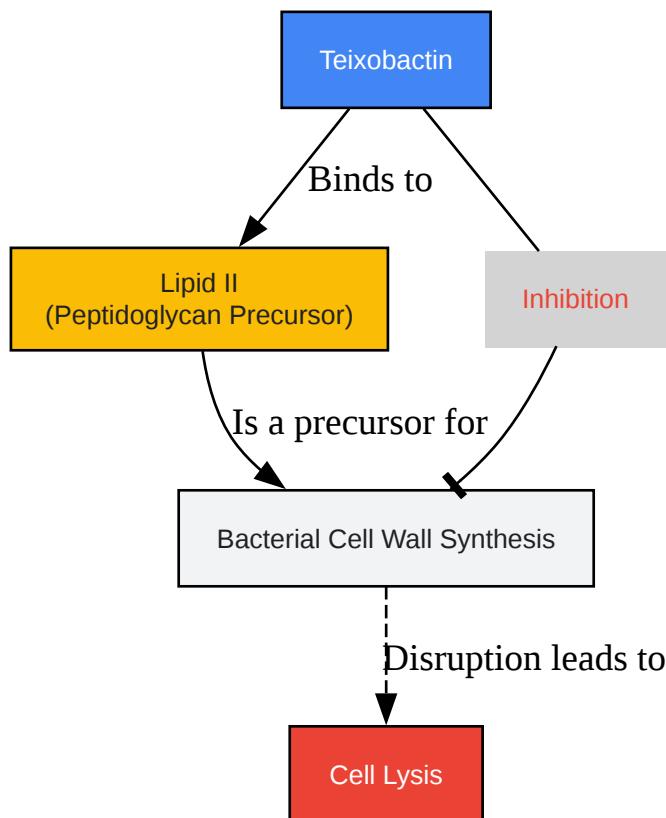
- Characterization: Characterize the final product by mass spectrometry and other analytical techniques to confirm its identity and purity.

Visualizations



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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-L-allo-**Enduracididine(Boc)2-OH**.



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Caption: Simplified mechanism of action of Teixobactin.

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